molecular formula C12H18N2 B1427576 N1-(1-methylcyclopentyl)benzene-1,2-diamine CAS No. 1250505-35-1

N1-(1-methylcyclopentyl)benzene-1,2-diamine

Cat. No.: B1427576
CAS No.: 1250505-35-1
M. Wt: 190.28 g/mol
InChI Key: XNHYCOPCYBCZPE-UHFFFAOYSA-N
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Description

N1-(1-methylcyclopentyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H18N2. It consists of a benzene ring substituted with two amino groups (-NH2) and a 1-methylcyclopentyl group attached to the nitrogen atom of one of the amino groups. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Benzene-1,2-diamine Derivatization: The compound can be synthesized by reacting benzene-1,2-diamine with 1-methylcyclopentyl chloride under suitable reaction conditions, such as using a base like triethylamine to facilitate the nucleophilic substitution reaction.

  • Reductive Amination: Another method involves the reductive amination of 1-methylcyclopentanone with benzene-1,2-diamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The amino groups in the compound can be oxidized to form nitro groups, resulting in the formation of N1-(1-methylcyclopentyl)benzene-1,2-dinitro compound.

  • Reduction: The compound can undergo reduction reactions, such as hydrogenation, to produce derivatives with different functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Reagents such as alkyl halides and amines are used in nucleophilic substitution reactions.

Major Products Formed:

  • Nitro Derivatives: Oxidation reactions produce nitro derivatives.

  • Hydrogenated Products: Reduction reactions yield hydrogenated derivatives.

  • Substituted Derivatives: Substitution reactions result in various substituted derivatives.

Scientific Research Applications

N1-(1-methylcyclopentyl)benzene-1,2-diamine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N1-(1-methylcyclopentyl)benzene-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic effect.

Comparison with Similar Compounds

  • N1-(1-methylcyclohexyl)benzene-1,2-diamine: Similar structure with a cyclohexyl group instead of cyclopentyl.

  • N1-(2-methylcyclopentyl)benzene-1,2-diamine: Similar structure with a different position of the methyl group on the cyclopentyl ring.

Uniqueness: N1-(1-methylcyclopentyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 1-methylcyclopentyl group provides distinct steric and electronic effects compared to similar compounds.

Properties

IUPAC Name

2-N-(1-methylcyclopentyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-12(8-4-5-9-12)14-11-7-3-2-6-10(11)13/h2-3,6-7,14H,4-5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHYCOPCYBCZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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